Stereochemical Identity: (2S,4R) Dan Shen Spiroketal Lactone vs. Its Epimer
The target compound bears the unambiguous (2S,4R) absolute configuration at the spiroketal center, as determined by single‑crystal X‑ray diffraction [1]. Its epimer, epi‑danshenspiroketallactone, differs solely in the configuration at this stereocenter and was later isolated from the same plant . The total synthesis of both compounds confirmed that the key oxidative radical cyclisation yields the (2S,4R) stereoisomer as a distinct entity before epimerization . This configurational distinction is critical because spiroketal epimers can exhibit divergent biological profiles and chromatographic retention times, directly affecting analytical identity confirmation and biological assay reproducibility.
| Evidence Dimension | Absolute configuration at the spiro‑center (C‑2 and C‑4) |
|---|---|
| Target Compound Data | (2S,4R)‑4,6′‑dimethyl‑4,5‑dihydro‑1′H,3H‑spiro[furan‑2,3′‑naphtho[1,2‑c]furan]‑1′‑one |
| Comparator Or Baseline | epi‑Danshenspiroketallactone: epimeric at C‑2 (opposite configuration) |
| Quantified Difference | Opposite stereochemical descriptor at the spiro‑center; distinct NMR spectra and optical rotation values |
| Conditions | X‑ray crystallography (space group P2₁2₁2₁); NMR (¹H, ¹³C); optical rotation |
Why This Matters
Procuring the incorrect epimer would invalidate chromatographic identification and introduce a stereochemistry‑dependent variable into any biological assay, rendering data interpretation ambiguous.
- [1] Kong DY, Liu XJ, Teng MK, Rao ZH. THE STRUCTURE OF DAN-SHEN SPIROKETALLACTONE OF DAN-SHEN (SALVIA MILTIORRHIZA BUNGH). Acta Pharmaceutica Sinica, 1985, 20(10): 747‑751. View Source
